N-Boc-3-Fluoro-L-tyrosine: A Comprehensive Technical Guide
N-Boc-3-Fluoro-L-tyrosine: A Comprehensive Technical Guide
Introduction
In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the biological activity, metabolic stability, and conformational properties of peptides and small molecules.[1] N-Boc-3-Fluoro-L-tyrosine, a derivative of the amino acid L-tyrosine, is a key building block in this arena. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
The introduction of a fluorine atom at the 3-position of the tyrosine aromatic ring, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine, makes this compound a versatile tool in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][] The Boc group provides a stable yet readily cleavable protecting moiety, essential for the stepwise assembly of peptide chains.[1][3]
Physicochemical Properties
N-Boc-3-Fluoro-L-tyrosine is typically a white to off-white solid, and its key physicochemical properties are summarized in the table below.[1] Understanding these properties is crucial for its proper handling, storage, and application in synthetic workflows.
| Property | Value | Source |
| CAS Number | 125218-33-9 | [4][5][6] |
| Molecular Formula | C14H18FNO5 | [4][5] |
| Molecular Weight | 299.29 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | [1][4] |
| Purity | Typically ≥95% or ≥97% | [4][8][9] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.[1] | |
| Storage | Long-term storage in a cool, dry place.[8] Recommended at -20°C.[4] |
Synthesis of N-Boc-3-Fluoro-L-tyrosine
The synthesis of N-Boc-3-Fluoro-L-tyrosine is a critical process that ensures the availability of this high-purity building block for further applications. The most common synthetic route involves the protection of the amino group of 3-Fluoro-L-tyrosine with a Boc group.
Reaction Scheme
The synthesis typically proceeds by reacting 3-Fluoro-L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)2O.
A general representation of this synthesis is as follows:
Caption: General synthesis workflow for N-Boc-3-Fluoro-L-tyrosine.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of N-Boc-3-Fluoro-L-tyrosine. This protocol is based on well-established methods for the Boc protection of amino acids.[10]
Materials:
-
3-Fluoro-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3)[10]
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated potassium bisulfate (KHSO4) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 3-Fluoro-L-tyrosine in a 1:1 mixture of dioxane and water containing a suitable base (e.g., NaHCO3 or K2CO3).[10]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O) in dioxane dropwise to the cooled solution with stirring.[10]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[10]
-
After the reaction is complete (monitored by TLC), add water to the mixture.
-
Acidify the aqueous solution to a pH of approximately 4 with a saturated solution of KHSO4.[10]
-
Extract the product with ethyl acetate (3x).[10]
-
Combine the organic layers and dry over anhydrous MgSO4.[10]
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization if necessary.
Rationale for Experimental Choices:
-
Choice of Base: A mild inorganic base like sodium bicarbonate or potassium carbonate is used to deprotonate the amino group without causing significant side reactions.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the polar amino acid and the less polar (Boc)2O, facilitating the reaction.
-
Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to proceed to completion at room temperature.
-
Acidic Workup: Acidification is necessary to protonate the carboxylate group, making the product extractable into an organic solvent.
Spectroscopic Characterization
Confirmation of the structure and purity of N-Boc-3-Fluoro-L-tyrosine is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, the β-protons, and the protons of the Boc group. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), the α-carbon, the β-carbon, and the carbons of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 300.30 g/mol .
Applications in Research and Drug Development
The unique properties of N-Boc-3-Fluoro-L-tyrosine make it a valuable tool in several areas of scientific research.
Peptide Synthesis
The primary application of N-Boc-3-Fluoro-L-tyrosine is in solid-phase peptide synthesis (SPPS).[1] The Boc protecting group allows for its incorporation into a growing peptide chain. The fluorine atom can serve several purposes:
-
Modulating Biological Activity: Fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets.[1][]
-
Improving Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to metabolic degradation.[1]
-
¹⁹F NMR Probe: The fluorine atom can be used as a sensitive probe in ¹⁹F NMR studies to investigate peptide conformation and interactions.[]
Caption: Workflow of Solid-Phase Peptide Synthesis incorporating N-Boc-3-Fluoro-L-tyrosine.
Medicinal Chemistry
In medicinal chemistry, N-Boc-3-Fluoro-L-tyrosine is used as a building block for the synthesis of small molecule drugs. The introduction of fluorine can have a profound impact on a drug's pharmacokinetic and pharmacodynamic properties.[1]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling N-Boc-3-Fluoro-L-tyrosine. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage.[11][12]
General Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Avoid inhalation of dust.[11]
-
Avoid contact with skin and eyes.[11]
-
In case of contact, flush the affected area with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[8]
-
Long-term storage at -20°C is recommended to maintain stability.[4]
Conclusion
N-Boc-3-Fluoro-L-tyrosine is a specialized yet highly valuable amino acid derivative that plays a crucial role in advancing peptide and medicinal chemistry. Its unique combination of a protecting group and a fluorine substituent provides researchers with a powerful tool for designing novel molecules with enhanced properties. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
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Cusabio. N-Boc-3-fluoro-L-tyrosine. [Link]
-
The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]
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ScienceLab.com. Material Safety Data Sheet L-tyrosine. [Link]
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ACS Publications. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]
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National Center for Biotechnology Information. 3-Fluoro-L-tyrosine. PubChem Compound Database. [Link]
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Wiley. N-Boc-L-tyrosine. SpectraBase. [Link]
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National Center for Biotechnology Information. N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine. PubChem Compound Database. [Link]
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Chem-Impex International, Inc. Boc-L-tyrosine. [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]
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MDPI. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]
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National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]
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MDPI. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. [Link]
- Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Wiley. Rapid Flow-Based Peptide Synthesis. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Wiley. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]
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